molecular formula C10H19NO5 B104422 (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 102507-13-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No. B104422
M. Wt: 233.26 g/mol
InChI Key: SZVRVSZFEDIMFM-ZCFIWIBFSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that is structurally related to amino acids and is of interest due to its potential use in pharmaceutical applications. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in the protection of amines during synthesis procedures. The presence of both an amino and a hydroxy group in the molecule suggests that it could serve as a building block for more complex molecules, such as those found in drug design and synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutan was converted to a diastereomerically enriched amino alcohol by catalytic hydrogenation or by reduction with NaBH4-TiCl4 followed by hydrogenation. This process was used to create a component of the HIV protease inhibitor VX-478, demonstrating the utility of such compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was elucidated by this method. The absolute stereochemistry was confirmed, which is crucial for understanding the biological activity of such molecules .

Chemical Reactions Analysis

Compounds with the tert-butoxycarbonyl group can undergo various chemical reactions. They can be involved in acylation, rearrangements, and metal-catalyzed reactions. The Boc group itself is often used as a protective group for amines and can be removed under acidic conditions, such as with trifluoroacetic acid. The presence of diazo groups in related compounds indicates potential reactivity that could be harnessed in synthesis, although care must be taken due to the explosive nature of diazo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid and related compounds are influenced by their functional groups. The Boc group increases steric bulk and affects solubility and reactivity. The hydroxy group can participate in hydrogen bonding, which can affect the compound's solubility and crystallization behavior. The amino group contributes to the compound's basicity and its ability to form salts and engage in nucleophilic reactions. The specific physical properties, such as melting points and solubility, would depend on the particular substituents and the overall molecular structure .

Scientific Research Applications

Renin Inhibitors and Peptide Synthesis

  • A study by Thaisrivongs et al. (1987) describes the synthesis of a related compound used as an intermediate for renin inhibitory peptides. The compound's structure, similar to the one , shows potential in inhibiting human plasma renin, suggesting applications in cardiovascular research (Thaisrivongs et al., 1987).

Baker's Yeast Reduction

  • Hashiguchi et al. (1992) demonstrated the use of Baker's yeast for the reduction of N-protected methyl 4-amino-3-oxobutanoates. The study indicates the utility of yeast in the stereoselective synthesis of hydroxy esters, a process potentially applicable to the compound of interest (Hashiguchi et al., 1992).

Functional Group Reactions

  • Noda and Seebach (1987) explored reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups. Their findings on hydrolytic cleavages leading to β-hydroxy-acid derivatives can inform the synthetic strategies involving the compound (Noda & Seebach, 1987).

Metabolic Studies in Microorganisms

  • Rimbault et al. (1993) conducted organic acid analyses in cultures of a thermophilic sulfur-dependent anaerobic archaeon. Their study, involving tert-butyldimethylsiyl derivatives, could guide the understanding of metabolic pathways in which similar compounds might be involved (Rimbault et al., 1993).

Synthesis of Fluorinated Amino Acids

  • Laue et al. (2000) researched the synthesis of γ‐Fluorinated α‐Amino Acids using 2‐Hydroxy‐3‐pinanone as an auxiliary. Their methods and findings could be relevant to the synthesis and applications of fluorinated derivatives of the compound (Laue et al., 2000).

Building Blocks for HIV Protease Inhibitors

  • Ikunaka et al. (2002) presented scalable syntheses of (2S,3S)-BocAHPBA, a compound similar in structure and synthesis complexity. This research contributes to the understanding of assembling potent HIV protease inhibitors (Ikunaka et al., 2002).

Future Directions

Boc-protected amino acids are widely used in peptide synthesis, and research continues to develop more efficient methods for their synthesis and deprotection . They also have potential applications in the synthesis of peptide-based drugs .

properties

IUPAC Name

(2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRVSZFEDIMFM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454339
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

CAS RN

102507-13-1
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Hinds - 2018 - search.proquest.com
Thiopeptide antibiotics are members of the ribosomally synthesized and post-translationally modified peptide class of natural products. They contain a unique trisubstituted six-…
Number of citations: 3 search.proquest.com

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